molecular formula C21H21N3O2 B299872 methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether

methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether

Cat. No.: B299872
M. Wt: 347.4 g/mol
InChI Key: RWRCIEZMFAGSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether is an organic compound with the molecular formula C21H21N3O2 This compound features a quinoline moiety attached to a piperazine ring, which is further connected to a phenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Attachment of the Piperazine Ring: The quinoline derivative is then reacted with piperazine under reflux conditions to form the quinolinyl-piperazine intermediate.

    Etherification: The final step involves the reaction of the quinolinyl-piperazine intermediate with methyl 4-bromophenyl ether in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinolinyl-piperazine derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety, where the ether group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinolinyl-piperazine derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinolinyl-piperazine derivatives.

    Substitution: Substituted phenyl ether derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to various receptors and enzymes, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(2-pyridinylcarbonyl)-1-piperazinyl]phenyl ether
  • Methyl 4-[4-(2-isoquinolinylcarbonyl)-1-piperazinyl]phenyl ether
  • Methyl 4-[4-(2-benzimidazolylcarbonyl)-1-piperazinyl]phenyl ether

Uniqueness

Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether is unique due to its specific combination of the quinoline moiety with the piperazine ring and phenyl ether group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C21H21N3O2/c1-26-18-9-7-17(8-10-18)23-12-14-24(15-13-23)21(25)20-11-6-16-4-2-3-5-19(16)22-20/h2-11H,12-15H2,1H3

InChI Key

RWRCIEZMFAGSLD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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